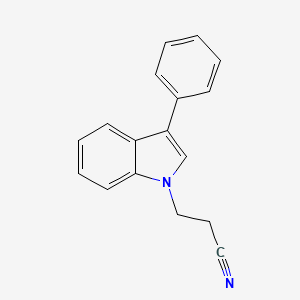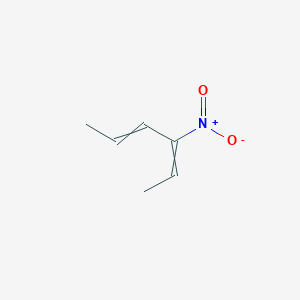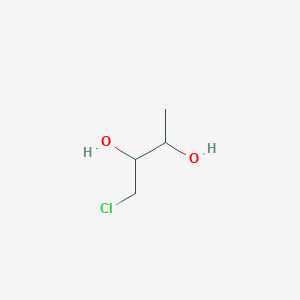
Diethyl chloro(chlorosulfanyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl chloro(chlorosulfanyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of both chloro and chlorosulfanyl groups attached to a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl chloro(chlorosulfanyl)propanedioate typically involves the reaction of diethyl propanedioate with chlorinating agents in the presence of a base. One common method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl chloro(chlorosulfanyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfanyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted esters, amides, and thioesters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and reduced esters.
Wissenschaftliche Forschungsanwendungen
Diethyl chloro(chlorosulfanyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl chloro(chlorosulfanyl)propanedioate involves its reactivity with nucleophiles and electrophiles. The chloro and chlorosulfanyl groups are key sites for chemical reactions, allowing the compound to participate in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A similar ester without the chloro and chlorosulfanyl groups.
Diethyl chloromalonate: Contains a chloro group but lacks the chlorosulfanyl group.
Diethyl sulfanylpropanedioate: Contains a sulfanyl group but lacks the chloro group.
Uniqueness
Diethyl chloro(chlorosulfanyl)propanedioate is unique due to the presence of both chloro and chlorosulfanyl groups, which impart distinct chemical reactivity and potential applications. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
51270-73-6 |
|---|---|
Molekularformel |
C7H10Cl2O4S |
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
diethyl 2-chloro-2-chlorosulfanylpropanedioate |
InChI |
InChI=1S/C7H10Cl2O4S/c1-3-12-5(10)7(8,14-9)6(11)13-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
NZXTXEZDFFCUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)(SCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


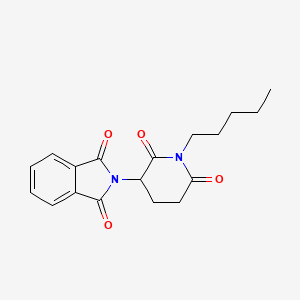
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)

![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
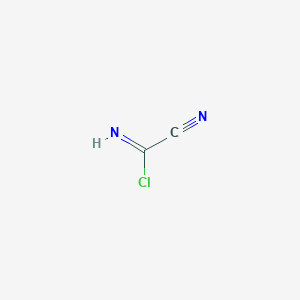
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
